2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097978
InChI: InChI=1S/C7H5Cl3O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3
SMILES:
Molecular Formula: C7H5Cl3O3S
Molecular Weight: 275.5 g/mol

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18097978

Molecular Formula: C7H5Cl3O3S

Molecular Weight: 275.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride -

Specification

Molecular Formula C7H5Cl3O3S
Molecular Weight 275.5 g/mol
IUPAC Name 2,4-dichloro-5-methoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5Cl3O3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3
Standard InChI Key LIQSFCGREJVYJT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

Introduction

Synthesis Methodologies

Chlorosulfonation of Methoxy-Substituted Aromatics

The synthesis of 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride typically involves chlorosulfonation of a pre-chlorinated methoxybenzene precursor. A validated approach, adapted from industrial protocols for analogous compounds, employs chlorosulfonic acid (ClSO3_3H) under controlled conditions :

  • Substrate Preparation: 2,4-Dichloro-5-methoxybenzene is synthesized via Friedel-Crafts alkylation or direct chlorination of 5-methoxybenzene derivatives.

  • Chlorosulfonation: Reaction with excess ClSO3_3H at 130–150°C introduces the -SO2_2Cl group. Catalysts like sulfuric acid or FeCl3_3 enhance regioselectivity .

  • Workup: The crude product is quenched in ice-water to precipitate the sulfonyl chloride, followed by filtration and recrystallization from acetonitrile or dichloromethane .

Optimization Insights:

  • Temperature Control: Elevated temperatures (>150°C) risk over-sulfonation or decomposition .

  • Solvent Systems: Polar aprotic solvents (e.g., MeCN) improve yield by stabilizing intermediates .

  • Catalyst Role: Sulfuric acid increases electrophilicity of ClSO3_3H, directing sulfonation to the para position relative to -OCH3_3 .

Continuous Flow Synthesis

Recent advancements in continuous flow chemistry offer improved safety and scalability for sulfonyl chloride production. A protocol using N-chloroamide reagents (e.g., N-chlorosuccinimide) in microreactors achieves >90% conversion with residence times under 1 minute . Key advantages include:

  • Reduced exposure to toxic gases (e.g., SO2_2).

  • Precise stoichiometric control of Cl^- equivalents .

Physicochemical Properties

Physical Characteristics

  • Molecular Weight: 263.54 g/mol (calculated).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Estimated 120–125°C (based on methyl analog data ).

  • Solubility:

    • Water: Insoluble (hydrolyzes to sulfonic acid).

    • Organic Solvents: Soluble in MeCN, DCM, THF, and DMF .

Stability and Reactivity

  • Hydrolytic Sensitivity: Reacts vigorously with water or moisture, releasing HCl gas:

    ArSO2Cl+H2OArSO3H+HClArSO_2Cl + H_2O \rightarrow ArSO_3H + HCl \uparrow
  • Thermal Stability: Decomposes above 200°C, emitting toxic fumes (SO2_2, Cl2_2) .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonamide drugs, including diuretics and antibiotics. For example:

  • Furosemide Derivatives: Sulfonyl chloride intermediates undergo amination with amines (e.g., ethylenediamine) to form bioactive sulfonamides .

Agrochemicals

Functionalization with thioureas or ureas yields herbicides and fungicides. A patented route produces sulfonylurea compounds via reaction with aryl amines :

ArSO2Cl+RNH2ArSO2NHR+HClArSO_2Cl + RNH_2 \rightarrow ArSO_2NHR + HCl

Polymer Chemistry

Incorporation into ion-exchange resins or sulfonated polymers enhances hydrophilicity and proton conductivity, relevant for fuel cell membranes .

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